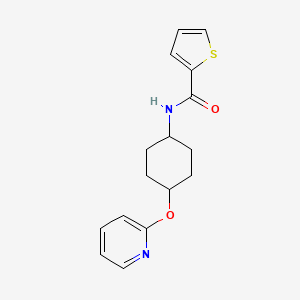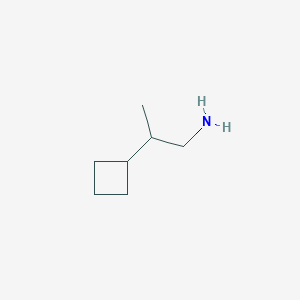![molecular formula C25H33N5 B3002115 5-Tert-butyl-7-(4-cyclopentylpiperazin-1-yl)-3-phenylpyrazolo[1,5-a]pyrimidine CAS No. 896834-72-3](/img/structure/B3002115.png)
5-Tert-butyl-7-(4-cyclopentylpiperazin-1-yl)-3-phenylpyrazolo[1,5-a]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Tert-butyl-7-(4-cyclopentylpiperazin-1-yl)-3-phenylpyrazolo[1,5-a]pyrimidine is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound has been synthesized using various methods and has shown promising results in preclinical studies.
Scientific Research Applications
Cancer Treatment
These compounds are recognized as promising medical pharmacophores in structures as potential drugs for the treatment of cancer. They have been reported to exhibit significant efficacy in inhibiting the growth of cancer cells .
Inflammatory or Viral Diseases
Pyrazolo[1,5-a]pyrimidines have shown potential in the treatment of various inflammatory or viral diseases due to their pharmacological properties .
Synthesis of Kinase Inhibitors
A reproducible and scalable laboratory method has been developed for the synthesis of pyrazolo[1,5-a]pyrimidine derivatives to create a library of potentially active inhibitors of AMPK kinase activity .
Optical Applications
A family of pyrazolo[1,5-a]pyrimidines has been identified as strategic compounds for optical applications due to their simpler and greener synthetic methodology and their tunable photophysical properties .
Antitumor Activities
Novel pyrazolo[1,5-a]pyrimidine derivatives have been synthesized and tested against human lung cancer cell lines. They have shown promising results in antitumor activities with some compounds exhibiting potent antiproliferative activity .
Mechanism of Action
Target of Action
The primary targets of the compound “5-Tert-butyl-7-(4-cyclopentylpiperazin-1-yl)-3-phenylpyrazolo[1,5-a]pyrimidine” are currently unknown
Biochemical Pathways
Without specific information on the compound’s targets, it’s challenging to determine the exact biochemical pathways affected by this compound . Once the targets are identified, it would be possible to map out the biochemical pathways involved.
Pharmacokinetics
- LogP : 4.53, indicating the compound is lipophilic and may easily cross cell membranes .
- Water Solubility : 0.06871 mg/L at 25°C, suggesting it has low solubility in water .
- Molecular Weight : 417.590 Da, which is within the acceptable range for drug-like molecules .
These properties could influence the compound’s bioavailability and distribution within the body.
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown . The effects would largely depend on the compound’s targets and the biochemical pathways it affects.
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability. For instance, its lipophilic nature suggests it might be more stable and active in non-polar environments .
properties
IUPAC Name |
5-tert-butyl-7-(4-cyclopentylpiperazin-1-yl)-3-phenylpyrazolo[1,5-a]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H33N5/c1-25(2,3)22-17-23(29-15-13-28(14-16-29)20-11-7-8-12-20)30-24(27-22)21(18-26-30)19-9-5-4-6-10-19/h4-6,9-10,17-18,20H,7-8,11-16H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKUKXZQXUUZMNO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NC2=C(C=NN2C(=C1)N3CCN(CC3)C4CCCC4)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H33N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Tert-butyl-7-(4-cyclopentylpiperazin-1-yl)-3-phenylpyrazolo[1,5-a]pyrimidine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-[(Phenyl-pyridin-2-yl-methyl)-amino]-propan-1-ol](/img/structure/B3002036.png)
![4-(4-ethylphenyl)-1-sulfanyl-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one](/img/structure/B3002037.png)
![Methyl 2-[2-(2-methoxybenzoyl)imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate](/img/structure/B3002038.png)
![N-(2-hydroxy-3-methoxy-2-phenylpropyl)benzo[d]thiazole-2-carboxamide](/img/structure/B3002040.png)
![1-[(2-Methoxyphenyl)methyl]piperidin-4-amine](/img/structure/B3002041.png)
![2,8,10-Trimethyl-4-(4-methylpiperazin-1-yl)pyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidine](/img/structure/B3002042.png)


![1-(1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)-3-(2,6-dimethylphenyl)urea](/img/structure/B3002048.png)
![Methyl 3-[(4-chlorobenzyl)oxy]-2-thiophenecarboxylate](/img/structure/B3002049.png)

![2-(benzo[d][1,3]dioxol-5-yloxy)-N-((3-(5-cyclopropylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)propanamide](/img/structure/B3002054.png)